2-Bromo-3-fluoro-benzenethiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-3-fluoro-benzenethiol is a chemical compound with the molecular formula C6H4BrFS . It is not intended for human or veterinary use and is used for research purposes.

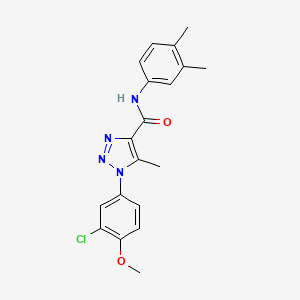

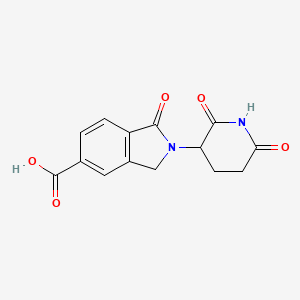

Molecular Structure Analysis

The molecular structure of 2-Bromo-3-fluoro-benzenethiol consists of a benzene ring with bromine (Br), fluorine (F), and a thiol group (SH) attached to it . The exact structure can be determined using techniques such as X-ray diffraction .Applications De Recherche Scientifique

Synthesis Applications

Synthesis of Thiophenes and Derivatives : 2-Bromo-3-fluoro-benzenethiol has been utilized in the synthesis of various thiophenes and derivatives. For example, 2-aryl-3-fluoro-5-silylthiophenes were prepared from 2-bromo-3,3,3-trifluoropropene, involving S(N)2'-type reactions and [2,3]sigmatropic rearrangement, showing its utility in complex organic synthesis (Hirotaki & Hanamoto, 2013).

Reactivity with Halogenopyridines : Research has demonstrated the reactivity of halogenopyridines, including fluoropyridines, with potassium tert-butoxide and potassium benzenethiolate, highlighting the role of 2-Bromo-3-fluoro-benzenethiol in studying reaction mechanisms (Zoest & Hertog, 2010).

Formation of Halogenated Thiophenes : A study on the reaction of 3-bromo-4-ethoxy-1,1,1-trifluoro-3-buten-2-one with benzenethiols, including 2-Bromo-3-fluoro-benzenethiol, resulted in the formation of halogenated thiophenes, indicating its utility in the synthesis of such compounds (Zhao et al., 2010).

Chemical Property Studies

Investigation of Substituent Effects in Thiophenes : The rates of reactions of various bromo-nitro-thiophens with sodium benzenethiolate were measured, which included derivatives of 2-Bromo-3-fluoro-benzenethiol, to understand substituent effects through different bond orders in the thiophen ring (Spinelli et al., 1972).

Electronic Properties in Polythiophenes : The synthesis of 3-fluoro-4-hexylthiophene using a route involving bromination and fluorination processes, where 2-Bromo-3-fluoro-benzenethiol played a role, was studied for its application in tuning the electronic properties of conjugated polythiophenes (Gohier et al., 2013).

Magnetic Properties in Ni(II) Complexes : The use of various halides, including compounds related to 2-Bromo-3-fluoro-benzenethiol, was studied in Ni(II) complexes to understand their structural and magnetic properties (Tamayo et al., 2006).

Photocatalysis and Decomposition Studies

- Photocatalytic Decomposition on Semiconductors : The photodegradation of halosubstituted benzyl alcohols, which can include derivatives of 2-Bromo-3-fluoro-benzenethiol, was studied on semiconductor particles in aqueous media, indicating its potential application in environmental photocatalysis (Wissiak et al., 2000).

Propriétés

IUPAC Name |

2-bromo-3-fluorobenzenethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFS/c7-6-4(8)2-1-3-5(6)9/h1-3,9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMGKBHFZGRFZKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)S)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-3-fluoro-benzenethiol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B3000481.png)

![3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B3000483.png)

![2,3-Dihydro-1,4-benzodioxin-3-yl-[3-(oxolan-3-ylmethoxy)azetidin-1-yl]methanone](/img/structure/B3000487.png)

![3-phenyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride](/img/structure/B3000492.png)

![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B3000497.png)

![4-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B3000500.png)

![N-(3-ethoxyphenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3000501.png)